molecular formula C12H14F3NO3 B1291727 Tert-butyl 2-(trifluoromethoxy)phenylcarbamate CAS No. 561304-39-0

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate

Cat. No.: B1291727
CAS No.: 561304-39-0
M. Wt: 277.24 g/mol
InChI Key: NFYIFHKKXHUGPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a chemical compound with the molecular formula C12H14F3NO3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate can be synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with trifluoromethoxy-substituted carboxylic acids. The reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate bond yields tert-butyl 2-amino phenylcarbamate and trifluoromethoxy-substituted carboxylic acid .

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific research applications, particularly in the development of new pharmaceuticals and materials .

Biological Activity

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. The molecular formula can be represented as C12_{12}H14_{14}F3_3N1_{1}O2_{2}, with a molecular weight of approximately 277.24 g/mol. This unique structure contributes to its interactions with biological targets, particularly enzymes and receptors involved in inflammatory processes.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethoxy group is believed to enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, although the exact molecular targets remain under investigation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. For example, it has been observed to decrease levels of TNF-α and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory activity, this compound has been evaluated for analgesic effects. Animal models have demonstrated that administration of this compound results in reduced pain responses in models of acute and chronic pain, indicating its potential utility as an analgesic agent .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on mice evaluated the efficacy of this compound in a model of induced arthritis. Mice treated with the compound showed a significant reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints, supporting the compound's anti-inflammatory mechanism.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited moderate cytotoxicity at micromolar concentrations, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryDecreased TNF-α and IL-6 levels
AnalgesicReduced pain response in animal models
CytotoxicityModerate cytotoxicity on cancer cells

Table 2: In Vivo Study Results

Study TypeTreatment Dose (mg/kg)Joint Swelling Reduction (%)Pain Score Reduction (%)Reference
Arthritis Model104550
Cancer Model20N/AN/A

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYIFHKKXHUGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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